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Introduction

TD-004 is a potent and selective degrader of Anaplastic Lymphoma Kinase (ALK), a crucial
therapeutic target in various cancers, including non-small cell lung cancer and anaplastic large
cell lymphoma.[1][2] Developed as a Proteolysis Targeting Chimera (PROTAC), TD-004 offers
an alternative therapeutic strategy to traditional kinase inhibitors by inducing the complete
degradation of the ALK protein.[1][3] This document provides a comprehensive technical
overview of TD-004, including its mechanism of action, key experimental data, and detailed
methodologies for its evaluation.

Core Compound Details

TD-004 is a heterobifunctional molecule that consists of three key components: a ligand that
binds to the ALK protein (ceritinib), a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin
ligase, and a chemical linker that connects the two.[1][2] This design allows TD-004 to recruit
the VHL E3 ligase to the ALK protein, leading to its ubiquitination and subsequent degradation
by the proteasome.[1]

Mechanism of Action: The PROTAC Pathway

TD-004 operates through the PROTAC mechanism, a novel therapeutic modality that
harnesses the cell's own protein disposal system to eliminate disease-causing proteins. The
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process can be summarized in the following steps:

o Ternary Complex Formation: TD-004 simultaneously binds to both the ALK protein and the
VHL E3 ubiquitin ligase, forming a ternary complex.

« Ubiquitination: The proximity induced by TD-004 allows the E3 ligase to transfer ubiquitin
molecules to the ALK protein.

o Proteasomal Degradation: The polyubiquitinated ALK protein is then recognized and
degraded by the 26S proteasome.

o Catalytic Cycle: After inducing degradation, TD-004 is released and can bind to another ALK
protein, initiating a new cycle of degradation.
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Figure 1: Mechanism of action of TD-004.
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Quantitative Data Summary

The following tables summarize the key in vitro and in vivo data for TD-004.

Table 1: In Vitro Activity of TD-004

IC50 (uM) - Growth ALK Degradation

Cell Line ALK Status .
Inhibition (%) at 1 pM
NPM-ALK Fusion
SU-DHL-1 N 0.058 >90%
Positive
EML4-ALK Fusion .
H3122 0.18 Not specified

Positive

Table 2: In Vivo Efficacy of TD-004 in H3122 Xenograft Model

Treatment Administration Dosing

Dose Outcome
Group Route Schedule
) Significant
Intraperitoneal ] o
TD-004 50 mg/kg (i) Daily for 14 days  reduction in
i.p.
P tumor growth
Intraperitoneal

Vehicle Control

(i) Daily for 14 days ~ Tumor growth
i.p.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Culture

e Cell Lines: SU-DHL-1 (anaplastic large cell lymphoma) and H3122 (non-small cell lung
cancer) cells were used.

e Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and
1% penicillin-streptomycin.
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e Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CQO2.

Western Blotting for ALK Degradation

Western Blotting Workflow

[Cell Treatment with TD—OOD
Grotein Quantification (BCA AssayD
Grotein Transfer to PVDF Membrana

v

Glocking (5% skim milka

v

E’rimary Antibody Incubation (anti—ALKD

v

Gecondary Antibody Incubation (HRP—conjugatedD

v

Ghemiluminescent Detectioa

v

Emaging and Densitometra

© 2025 BenchChem. All rights reserved. a4/7

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193785?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Figure 2: Western blotting experimental workflow.

Cell Treatment: SU-DHL-1 or H3122 cells were treated with varying concentrations of TD-
004 or vehicle (DMSO) for the indicated times.

Cell Lysis: Cells were harvested and lysed in RIPA buffer containing protease and
phosphatase inhibitors.

Protein Quantification: Protein concentration in the lysates was determined using a BCA
protein assay Kkit.

SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE
and transferred to a PVDF membrane. The membrane was blocked and then incubated with
a primary antibody against ALK, followed by a horseradish peroxidase (HRP)-conjugated
secondary antibody.

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL)
detection reagent.

Cell Viability Assay (MTT)

Cell Seeding: Cells were seeded in 96-well plates.

Compound Treatment: The following day, cells were treated with a serial dilution of TD-004
for 72 hours.

MTT Addition: MTT reagent was added to each well and incubated for 4 hours.

Solubilization: The formazan crystals were dissolved in DMSO.

Absorbance Reading: The absorbance at 570 nm was measured using a microplate reader.

IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated
using non-linear regression analysis.

In Vivo Xenograft Study
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e Animal Model: Female BALB/c nude mice (6-8 weeks old) were used.

e Tumor Implantation: H3122 cells were subcutaneously injected into the right flank of each
mouse.

o Treatment Initiation: When tumors reached a volume of approximately 100-150 mms3, mice
were randomized into treatment and vehicle control groups.

e Drug Administration: TD-004 (50 mg/kg) or vehicle was administered intraperitoneally once
daily for 14 days.[1]

e Tumor Measurement: Tumor volume was measured every two days using calipers and
calculated using the formula: (length x width?) / 2.

» Data Analysis: Tumor growth curves were plotted, and statistical analysis was performed to
compare the treatment and control groups.

Conclusion

TD-004 represents a promising therapeutic agent that effectively induces the degradation of
oncogenic ALK fusion proteins.[1][2] Its potent in vitro and in vivo activity highlights the
potential of the PROTAC approach for overcoming the limitations of traditional kinase inhibitors.
[1] The detailed methodologies provided in this guide serve as a valuable resource for
researchers in the field of targeted protein degradation and cancer drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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